2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Description

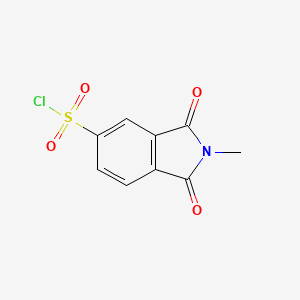

Chemical Identity and Properties 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride (CAS: 503469-97-4) is a heterocyclic sulfonyl chloride with the molecular formula C₉H₆ClNO₄S and a molecular weight of 259.67 g/mol . Its structure comprises a fused isoindole ring system substituted with a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 5-position. The compound is a reactive intermediate, widely used in organic synthesis for introducing sulfonate or sulfonamide functionalities.

Properties

IUPAC Name |

2-methyl-1,3-dioxoisoindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFAQXYDTSREKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588132 | |

| Record name | 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503469-97-4 | |

| Record name | 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-dioxoisoindoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methyl-1,3-dioxoisoindoline+Chlorosulfonic Acid→2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group in 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives under specific conditions.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses:

The compound has been investigated for its role in treating inflammatory and autoimmune diseases. Research indicates that derivatives of isoindoline structures can inhibit tumor necrosis factor-alpha (TNF-α), which is pivotal in inflammatory responses. The synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines has shown promise in reducing TNF-α levels, potentially aiding conditions like adult respiratory distress syndrome and cachexia .

Anticancer Activity:

Isoindoline derivatives are being explored for their anticancer properties. For instance, compounds derived from 2-methyl-1,3-dioxoisoindoline have been linked to the treatment of various cancers, including hematological malignancies. Notably, some derivatives have received Fast Track Designation from the FDA for their efficacy against multiple myeloma and myelodysplastic syndromes .

Synthetic Applications

Reactivity and Synthesis:

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride serves as a versatile building block in organic synthesis. It can react with various electrophiles to form sulfonamide derivatives and other complex molecules. Its high reactivity allows for the development of new pharmaceuticals and agrochemicals through multi-step synthesis processes .

Case Studies in Synthesis:

Recent studies have demonstrated the use of this compound in synthesizing biologically active molecules. For example, reactions involving maleic anhydride and phthalic anhydride with 2-methyl-1,3-dioxoisoindoline have yielded compounds with significant antibacterial and antioxidant activities .

Structure-Activity Relationship (SAR)

Biological Activity Insights:

The structure-activity relationship (SAR) studies highlight how modifications to the isoindoline core can enhance biological activity. For instance, substituting different functional groups on the isoindoline scaffold has been shown to improve the anticancer properties of derivatives significantly .

Analytical Techniques:

Spectroscopic methods such as IR, NMR, and mass spectrometry are employed to characterize these compounds thoroughly. Density Functional Theory (DFT) calculations further aid in predicting the biological interactions of these molecules with target proteins or DNA .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer | Inhibits TNF-α; potential in treating multiple myeloma |

| Synthetic Chemistry | Building block for drug synthesis | High reactivity; forms sulfonamide derivatives |

| Structure-Activity Relationship | Modifications enhance activity | SAR studies indicate improved efficacy with substitutions |

| Analytical Techniques | Characterization via IR, NMR, mass spectrometry | DFT calculations aid in predicting interactions |

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical reactions to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Dimethylsulfamoyl Chloride ()

Key Differences :

- Structure : Unlike the fused isoindole system in the target compound, dimethylsulfamoyl chloride (CH₃)₂NSO₂Cl is a simpler sulfamoyl chloride with a dimethylamine group directly bonded to the sulfonyl chloride.

- Reactivity : Dimethylsulfamoyl chloride is primarily used to introduce dimethylsulfamoyl groups, as seen in its reaction with indole derivatives to form sulfonamides . In contrast, the isoindoline-based sulfonyl chloride is more sterically hindered, which may slow nucleophilic substitution reactions.

- Applications : Dimethylsulfamoyl chloride is often employed in pharmaceutical synthesis (e.g., antitumor agents), while the target compound’s rigid aromatic system may favor applications in materials science or as a linker in bioconjugation.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9, )

Key Differences :

- Functional Groups : This compound lacks a sulfonyl chloride group but features a carboxylic acid (-COOH) and chloro substituent on an indole ring.

- Reactivity : The carboxylic acid group enables carboxylate coupling reactions (e.g., amide formation), whereas the sulfonyl chloride in the target compound facilitates sulfonylation.

- Molecular Weight : Lower molecular weight (229.65 g/mol) compared to the target compound (259.67 g/mol), reflecting differences in substituent complexity .

Comparative Data Table

Biological Activity

2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₉H₈ClN₃O₃S

- Molecular Weight : 247.69 g/mol

- CAS Number : 503469-97-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, helping to neutralize free radicals in biological systems .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results highlight the compound's potential as a therapeutic agent for treating infections caused by resistant strains .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. A study reported the following findings:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC₅₀ Values :

- MCF-7: 15 µM

- HeLa: 10 µM

- A549: 12 µM

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial properties of various derivatives of isoindoline compounds, including this compound. The results indicated that modifications in the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria . -

Anticancer Research :

In a controlled experiment involving human cancer cell lines, the compound demonstrated selective cytotoxicity. Notably, it was more effective against tumor cells compared to normal cells, suggesting a favorable therapeutic index for potential cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoindoline ring can significantly affect its potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Enhanced lipophilicity and cell permeability |

| Alteration of sulfonyl group | Increased antimicrobial potency |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-1,3-dioxoisoindoline-5-sulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : A common approach involves sulfonation of the precursor isoindoline derivative using chlorosulfonic acid under controlled temperature (e.g., 0°C to room temperature). Critical parameters include reaction time, stoichiometry of chlorosulfonic acid, and purification steps (e.g., precipitation in ice water and thorough washing to remove excess acid). Yield optimization may require iterative adjustment of these variables .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the aromatic sulfonyl chloride structure and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular mass and fragmentation patterns.

- FT-IR : Identification of sulfonyl chloride (S=O and S-Cl stretching vibrations near 1370 cm and 530 cm, respectively).

Cross-referencing with elemental analysis ensures purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity with moisture and nucleophiles, use anhydrous conditions, inert atmosphere (e.g., nitrogen glovebox), and personal protective equipment (PPE). Storage in sealed, desiccated containers at low temperatures (-20°C) is recommended. Quench spills with sodium bicarbonate to neutralize acidic byproducts.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the electronic structure, identifying reactive sites (e.g., electrophilic sulfur) and transition states. By calculating Fukui indices or Molecular Electrostatic Potential (MESP) maps, researchers can predict regioselectivity and optimize reaction pathways before experimental validation. This aligns with frameworks linking empirical data to theoretical models .

Q. What experimental strategies resolve contradictions in literature regarding the stability of this compound under varying storage conditions?

- Methodological Answer : Design a controlled study testing variables such as humidity, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH) with periodic HPLC or NMR analysis to quantify degradation products. Compare results with conflicting studies to identify methodological differences (e.g., purity of starting material or analytical sensitivity) .

Q. How can reaction efficiency be optimized for synthesizing sulfonamide derivatives using this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary solvent polarity (e.g., DMF vs. THF), base selection (e.g., triethylamine vs. pyridine), and catalyst presence. Response Surface Methodology (RSM) can model interactions between variables, identifying optimal conditions for yield and selectivity. This approach mirrors rigorous experimental design principles in chemical engineering .

Q. What advanced separation techniques improve purification of this compound from reaction byproducts?

- Methodological Answer : Chromatographic methods (e.g., flash chromatography with silica gel) or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are standard. For challenging separations, consider membrane-based technologies (e.g., nanofiltration) to isolate sulfonyl chloride based on molecular weight and polarity .

Data Contradiction and Theoretical Integration

Q. How should researchers address discrepancies in reported reaction kinetics of this compound with amines?

- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, concentration) while using standardized analytical methods (e.g., in-situ FT-IR for real-time monitoring). Compare activation energies derived from Arrhenius plots to identify outliers. Theoretical integration via Marcus Theory may explain deviations in electron-transfer steps .

Q. Can the reactivity of this compound be rationalized within the framework of Hard-Soft Acid-Base (HSAB) theory?

- Methodological Answer : Yes. The soft sulfonyl chloride group (electrophilic sulfur) preferentially reacts with soft nucleophiles (e.g., thiols over alcohols). Experimental validation involves competing nucleophile assays, with kinetic data analyzed using HSAB principles to predict selectivity trends.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.